

Application Notes and Protocols for Studying c-Myc Acetylation Using MG149

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Compound of Interest

Compound Name: MG149
Cat. No.: B15607072

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Introduction

The proto-oncogene c-Myc is a critical transcription factor that regulates a vast array of cellular processes, including proliferation, growth, and apoptosis. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Post-translational modifications, particularly acetylation, play a crucial role in modulating c-Myc's stability and transcriptional activity. The histone acetyltransferase (HAT) Tip60 (also known as KAT5) has been identified as a key enzyme responsible for acetylating c-Myc, thereby increasing its protein stability and promoting its oncogenic functions.[1][2]

MG149 is a selective inhibitor of the MYST family of HATs, with potent activity against Tip60 and MOF, and significantly less activity towards other HATs like p300 and PCAF.[3] This selectivity makes **MG149** a valuable chemical probe for elucidating the specific role of Tip60-mediated acetylation in c-Myc regulation and its downstream pathological consequences. Recent studies have demonstrated that **MG149** can suppress the progression of anaplastic thyroid cancer by inhibiting KAT5-mediated c-Myc acetylation, leading to decreased cell proliferation and increased apoptosis.[1]

These application notes provide a comprehensive guide for utilizing **MG149** to investigate c-Myc acetylation and its functional outcomes in cancer cells. Detailed protocols for key experiments are provided to facilitate the study of this important signaling axis.

Data Presentation

Table 1: In Vitro Inhibitory Activity of MG149 against Histone Acetyltransferases (HATs)

HAT Family	Target Enzyme	IC50 (µM)	Selectivity Profile
MYST	Tip60 (KAT5)	74	Potent Inhibitor
MYST	MOF (KAT8)	47	Potent Inhibitor
GNAT	PCAF	>200	Weak to no activity
p300/CBP	p300	>200	Weak to no activity

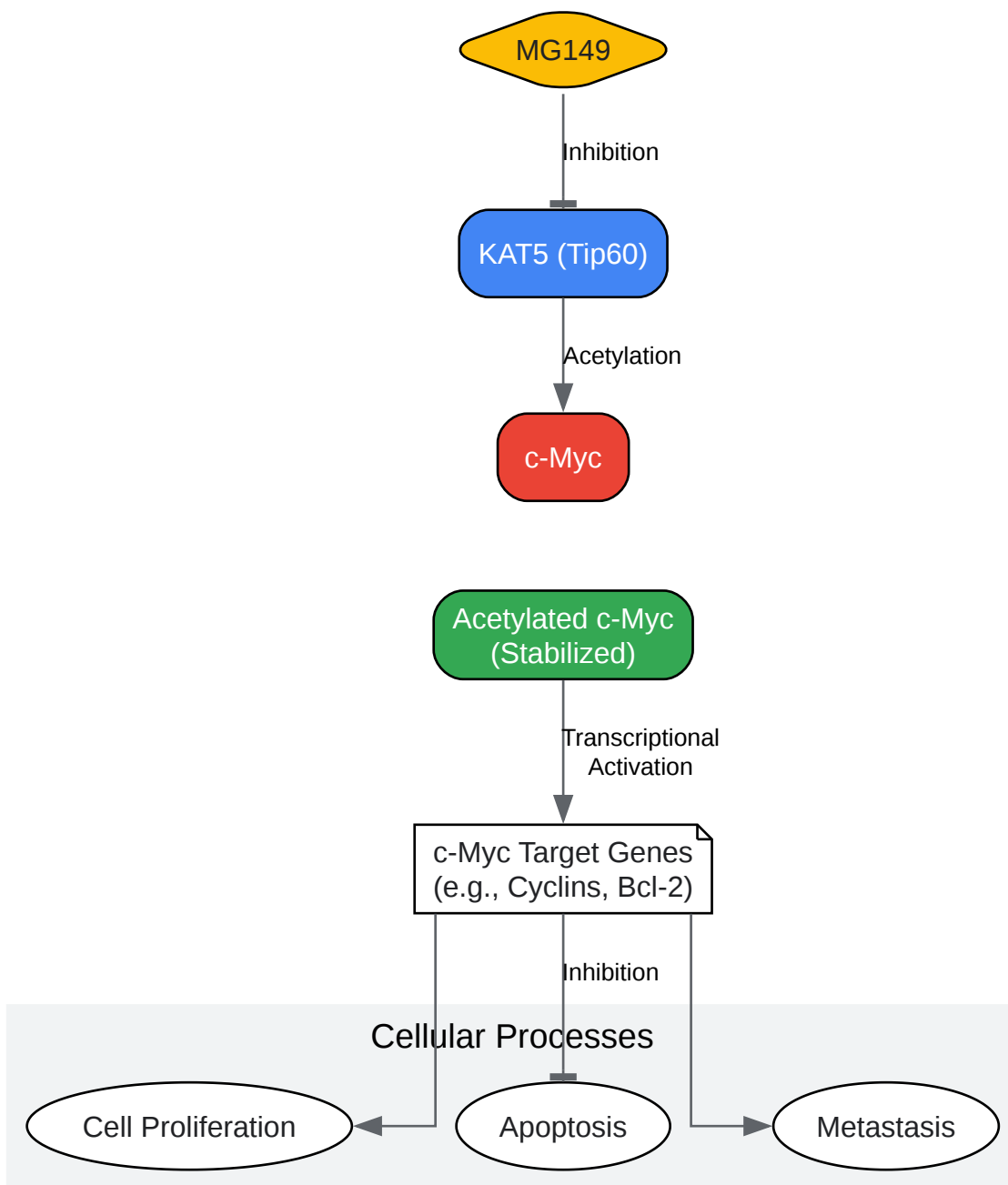
This table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of **MG149** against various histone acetyltransferases, highlighting its selectivity for the MYST family enzymes, particularly Tip60 and MOF.[3]

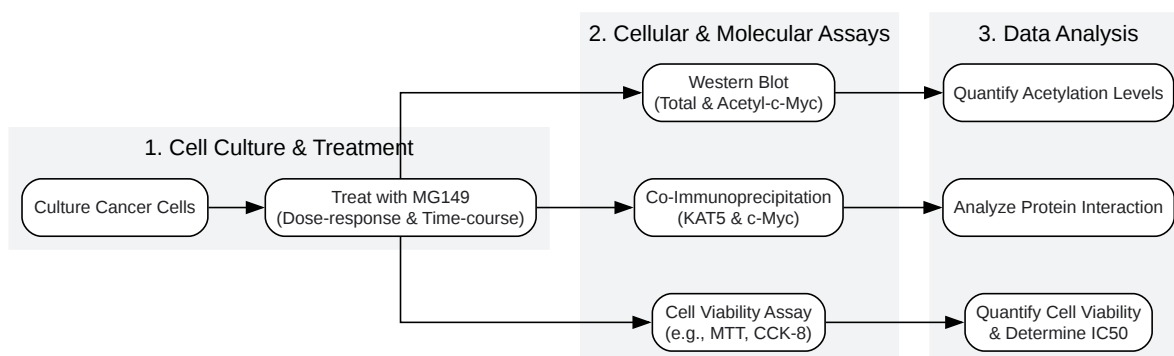
Table 2: Cellular Effects of MG149 in Anaplastic Thyroid Cancer (ATC) Cell Lines

Cell Line	Treatment	Observation	Reference
CAL-62, 8505C	MG149	Inhibition of cell proliferation	[1]
CAL-62, 8505C	MG149	Induction of apoptosis	[1][4]
CAL-62, 8505C	MG149	Suppression of cell migration and invasion	[1]
CAL-62, 8505C	MG149	Inhibition of KAT5-mediated c-Myc acetylation	[1]

This table outlines the observed cellular consequences of treating anaplastic thyroid cancer cell lines with **MG149**, demonstrating its anti-cancer properties.

Mandatory Visualizations





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References

- [1. MG149 suppresses anaplastic thyroid cancer progression by inhibition of lysine acetyltransferase KAT5-mediated c-Myc acetylation - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. The c-MYC oncoprotein is a substrate of the acetyltransferases hGCN5/PCAF and TIP60 - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
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